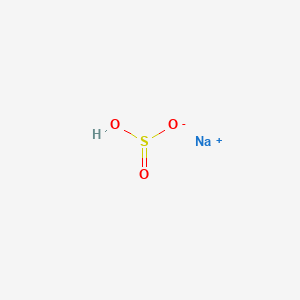

sodium;hydrogen sulfite

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound with the identifier “sodium;hydrogen sulfite” is a chemical entity listed in the PubChem database PubChem is a public repository for information on the biological activities of small molecules

準備方法

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of sodium;hydrogen sulfite would likely involve scaling up the laboratory synthesis methods to accommodate larger quantities. This process would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of safety protocols to handle hazardous chemicals.

化学反応の分析

Redox Reactions as a Reducing Agent

NaHSO₃ is widely used as a mild reducing agent in organic and inorganic chemistry.

Reaction with Halogens

-

Dehalogenation :

NaHSO₃ reacts with halogens (e.g., chlorine, bromine) to neutralize their oxidizing properties. For example:

2SO32−+Cl2+H2O→Na2SO4+2HCl

This reaction is rapid (reaction time ~0.1 s at pH 9) and is employed in water treatment for dechlorination . -

Workup of Halogenation Reactions :

In organic synthesis, NaHSO₃ is used to quench excess halogens (e.g., bromine, iodine) after reactions like bromination. For example:

Br2+NaHSO3→NaBr+HBr+H2SO4

This ensures the removal of residual halogens during aqueous workups .

Amphoteric Behavior

NaHSO₃ exhibits dual acid-base properties due to the bisulfite ion (HSO₃⁻).

Acidic Behavior

-

Proton Donation :

In acidic environments, HSO₃⁻ donates a proton to act as an acid:

HSO3−→H++SO32−

This is critical in its role as a preservative in foods and beverages, where it prevents browning by neutralizing free radicals .

Basic Behavior

-

Proton Acceptance :

In strongly acidic conditions, HSO₃⁻ accepts a proton to form sulfurous acid (H₂SO₃):

HSO3−+H+→H2SO3

This reaction is less common but significant in acidic industrial settings .

Reaction with Acids

NaHSO₃ reacts with strong acids to produce sulfites and release sulfur dioxide (SO₂):

-

With Sulfuric Acid :

NaHSO3+H2SO4→Na2SO4+2SO2↑+2H2O

This reaction is exothermic and used in industrial processes to recover SO₂ . -

With Hydrochloric Acid :

NaHSO3+HCl→NaCl+SO2↑+H2O

The simplicity of this reaction makes it useful in laboratory settings for gas generation .

Metal Redox Reactions

NaHSO₃ can act as an oxidizing agent in reactions with metals:

| Reaction | Products | Conditions |

|---|---|---|

| 4NaHSO3+Zn→Na2S2O4+Na2SO3+ZnSO3+2H2O | Sodium dithionite, sodium sulfite | Mild conditions |

| 2NaHSO3+Zn→Na2S2O4+ZnSO3+H2O | Sodium dithionite | Higher temperatures |

| 2NaHSO3+SO2→Na2S2O4+Na2S2O5H2O | Sodium dithionite, sodium disulfite | Aqueous conditions |

These reactions are exploited in industrial processes for producing reducing agents like sodium dithionite (Na₂S₂O₄) .

Formation of Bisulfite Adducts

NaHSO₃ reacts with carbonyl compounds (e.g., ketones, aldehydes) to form water-soluble bisulfite adducts:

NaHSO3+RCO→R-C(OH)-SO3−Na+

This reaction is used to separate organic compounds with similar boiling points. For example, cyclohexanone forms a bisulfite adduct, enabling aqueous extraction from cyclohexanol .

Reactivity in Aqueous Systems

NaHSO₃ reacts with sulfides (e.g., HS⁻) to form thiosulfate (S₂O₃²⁻):

2HS−+4HSO3−→3S2O32−+3H2O

The rate constant (kA=1.1×1012exp(−48000/RT)M−2s−1) indicates this reaction is pH-dependent and occurs rapidly in neutral to weakly alkaline solutions .

科学的研究の応用

Food Industry

Food Additive and Preservative

Sodium hydrogen sulfite is widely used as a food additive, recognized under the E number E222. Its primary functions include:

- Antioxidant: It prevents oxidative spoilage by inhibiting the activity of enzymes that cause browning in fruits and vegetables .

- Preservative: It extends the shelf life of processed foods by preventing microbial growth and spoilage .

Applications in Food Processing

- Starch and Sugar Production: Sodium bisulfite is used to stabilize starches during processing and to enhance the production of sugar from sugar beets .

- Bleaching Agent: It is employed in the bleaching of certain food products, such as dried fruits, to maintain their color and freshness .

Wastewater Treatment

Sodium hydrogen sulfite serves as a reducing agent in wastewater treatment processes. Its applications include:

- Dechlorination: It effectively removes chlorine from wastewater, which is crucial for protecting aquatic life when treated water is released into natural bodies of water .

- Reduction of Heavy Metals: Sodium bisulfite can reduce heavy metals in wastewater, facilitating their removal and ensuring compliance with environmental regulations .

Molecular Biology

Bisulfite Sequencing

In molecular biology, sodium hydrogen sulfite is instrumental in bisulfite sequencing, a method used to study DNA methylation patterns. Its applications include:

- DNA Modification: Sodium bisulfite converts unmethylated cytosines to uracil while leaving methylated cytosines unchanged. This differential modification allows researchers to identify methylation status through subsequent sequencing techniques .

Stability and Activity

The compound exhibits DNase and RNase activity, making it useful in various laboratory settings for nucleic acid manipulation .

Case Studies

Case Study 1: Food Safety

A study highlighted the effectiveness of sodium bisulfite in preventing browning in cut fruits, demonstrating its role as an essential preservative in the food industry. The research showed that treated fruits maintained their color and quality significantly longer than untreated samples, underscoring its importance in food preservation practices .

Case Study 2: Environmental Impact

Research on wastewater treatment illustrated that sodium hydrogen sulfite effectively reduced chlorine levels and heavy metals in effluents from industrial processes. The study emphasized its role in enhancing the safety of discharged water for aquatic ecosystems, contributing to environmental protection efforts .

Comparative Data Table

| Application Area | Functionality | Key Benefits |

|---|---|---|

| Food Industry | Antioxidant, Preservative | Extends shelf life, prevents spoilage |

| Wastewater Treatment | Dechlorination, Heavy Metal Reduction | Protects aquatic life, meets regulations |

| Molecular Biology | DNA Methylation Analysis | Enables detailed genetic studies |

作用機序

The mechanism of action of sodium;hydrogen sulfite involves its interaction with specific molecular targets and pathways. This interaction can lead to various biological effects, depending on the nature of the compound and its target. Detailed studies are required to elucidate the exact mechanism and identify the molecular targets involved.

類似化合物との比較

Similar Compounds

Similar compounds to sodium;hydrogen sulfite can be identified using PubChem’s 2-dimensional and 3-dimensional neighboring sets. These compounds share structural similarities and may have related biological activities.

Uniqueness

This compound may possess unique chemical properties or biological activities that distinguish it from other similar compounds. These unique features can be explored through comparative studies to highlight its potential advantages or applications.

Conclusion

This compound is a compound with diverse potential applications in scientific research. Its synthesis, chemical reactions, and mechanism of action provide valuable insights into its properties and uses. Further research can uncover its full potential and contribute to advancements in various fields.

特性

IUPAC Name |

sodium;hydrogen sulfite |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Na.H2O3S/c;1-4(2)3/h;(H2,1,2,3)/q+1;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWAQJAXMDSEUJJ-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

OS(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

OS(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

HNaO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

104.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。